5-Bromo-4,4-dimethylpent-1-yne
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4,4-dimethylpent-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c1-4-5-7(2,3)6-8/h1H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXIEFGGXNNXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Significance of Halogenated Alkyne Scaffolds in Organic Synthesis
Halogenated alkynes are a class of highly versatile and easily accessible building blocks that have found extensive use in organic synthesis. acs.orgresearchgate.net Their significance lies in the dual reactivity offered by the alkyne and the halogen substituent. The carbon-carbon triple bond (alkyne) is a hub of high electron density, making it susceptible to a range of addition reactions and a key participant in the formation of carbon-carbon bonds. fastercapital.comaakash.ac.in
Halogenated alkenes, often derived from haloalkynes, are among the most adaptable intermediates in organic chemistry, frequently employed in transition metal-catalyzed cross-coupling reactions. acs.org The expansion of these powerful reactions to include haloalkyne reagents, where the steric and electronic properties can be tuned by selecting the halogen atom, allows for the straightforward synthesis of molecular skeletons that were previously challenging to prepare. acs.org The conversion of alkynes into their bromo derivatives is a particularly useful transformation, as the bromine atom can be subsequently converted into various other functional groups or used to form organometallic reagents. researchgate.net This strategic placement of a reactive halogen and a versatile alkyne within the same molecule provides chemists with a powerful tool for molecular construction. fastercapital.com
Structural Attributes and Reactivity Potential of 5 Bromo 4,4 Dimethylpent 1 Yne
The unique chemical behavior of 5-Bromo-4,4-dimethylpent-1-yne is a direct consequence of its molecular structure. A detailed examination of its attributes reveals why it is a compound of interest for synthetic chemists.
Structural Attributes
This compound is a brominated alkyne built on a five-carbon pent-1-yne backbone. Its defining features are a terminal triple bond between C1 and C2, two methyl groups at the C4 position creating a sterically hindered quaternary center (a neopentyl-like arrangement), and a bromine atom attached to C5. The sp-hybridized carbons of the alkyne group confer a linear geometry to that part of the molecule and are associated with increased acidity of the terminal hydrogen compared to hydrogens on sp2 or sp3 carbons. libretexts.org The bromine is attached to a primary, sp3-hybridized carbon.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1378680-67-1 |
| Molecular Formula | C₇H₁₁Br |
| Molecular Weight | 175.07 g/mol |
Data sourced from multiple references. cymitquimica.comuni.luchemsrc.com
Reactivity Potential
The reactivity of this compound is governed by its two key functional groups:
The Terminal Alkyne: The acidic proton on C1 can be removed by a strong base (like sodium amide) to form a nucleophilic acetylide anion. libretexts.orgmsu.edu This anion is a potent nucleophile capable of participating in Sₙ2 reactions, typically with primary alkyl halides, to form new carbon-carbon bonds and extend the carbon chain. libretexts.orgmsu.edu Furthermore, the terminal alkyne itself is a versatile handle for powerful cross-coupling reactions such as the Sonogashira or Glaser-Hay couplings, which are fundamental methods for constructing complex organic frameworks.
The Neopentyl Bromide: The bromine atom at C5 functions as a leaving group. However, its position on a neopentyl-type carbon—a primary carbon adjacent to a quaternary carbon—imposes significant steric hindrance. msu.edu This structural feature dramatically slows down bimolecular nucleophilic substitution (Sₙ2) reactions at this site. msu.edu While direct substitution is challenging, this moiety can participate in other transformations, such as elimination reactions or those involving radical intermediates or organometallic species.
This combination of a reactive alkyne and a sterically hindered bromide makes this compound a bifunctional intermediate, where each site can potentially be addressed under different reaction conditions.
Strategic Applications in Advanced Organic Synthesis and Materials Research
Utilization as a Versatile Synthetic Building Block for Complex Molecules
The dual functionality of 5-Bromo-4,4-dimethylpent-1-yne positions it as a potentially versatile building block for the synthesis of complex molecular architectures. The terminal alkyne group can participate in a variety of carbon-carbon bond-forming reactions, which are fundamental in the assembly of complex natural products and other intricate organic structures.
One of the most prominent reactions for terminal alkynes is the Sonogashira coupling , a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. nih.govnextgurukul.in This reaction would allow for the introduction of the 4,4-dimethylpent-1-ynyl moiety onto a wide range of substrates. However, it is important to note that the neopentyl bromide structure of this compound makes the bromine atom sterically hindered and generally unreactive towards direct palladium-catalyzed coupling reactions that typically favor aryl or vinyl halides. Therefore, in a Sonogashira coupling scenario, the alkyne end of the molecule would be the reactive partner.
Another powerful reaction involving the terminal alkyne is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry." symeres.com This reaction provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. These triazole rings are stable and can act as linkers in larger molecules. The steric hindrance of the neopentyl group is less likely to affect the reactivity of the terminal alkyne in CuAAC reactions. nih.gov
The following table illustrates the potential of this compound in these fundamental organic reactions:
| Reaction Type | Reacting Group of this compound | Potential Coupling Partner | Resulting Structure |
| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide | Aryl/Vinyl-substituted Alkyne |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Terminal Alkyne | Organic Azide (B81097) | 1,4-Disubstituted 1,2,3-Triazole |
Precursor for the Elaboration of Novel Organic Scaffolds
Organic scaffolds form the core structures of diverse chemical compounds and are pivotal in fields like medicinal chemistry and materials science. The bifunctional nature of this compound allows for its potential use in the synthesis of novel and complex scaffolds.
For instance, the terminal alkyne can be deprotonated with a strong base to form a magnesium acetylide (Grignard reagent), which can then act as a nucleophile in reactions with various electrophiles. This could be a pathway to more complex structures. However, the presence of the bromide in the same molecule could lead to intramolecular reactions or polymerization, depending on the reaction conditions.
The development of novel molecular architectures could also be achieved through alkyne metathesis, a reaction that redistributes carbon-carbon triple bonds. While this is a powerful tool for creating macrocycles and polymers, the specific application with this compound is not documented.
Integration into Medicinal Chemistry Research as an Intermediate for Diverse Chemical Entities
In medicinal chemistry, the assembly of diverse molecular libraries is crucial for drug discovery. Alkynes and their derivatives are important motifs in many biologically active compounds. nih.govjuniperpublishers.com The terminal alkyne of this compound can be used to introduce the propargyl group into potential drug candidates, which can influence their binding affinity and metabolic stability.
The triazole rings formed via click chemistry from the alkyne group are often used as bioisosteres for amide bonds in peptide-based drugs, offering improved stability and pharmacokinetic properties. uniupo.it While there are no specific examples in the literature of this compound being used for this purpose, its structure is amenable to such applications. The neopentyl group, with its steric bulk, could also play a role in modulating the biological activity of a final compound.
Application in Radiochemical Synthesis and Isotopic Labeling for Research Probes
Radiolabeled compounds are essential tools in biomedical research and clinical diagnostics, particularly in Positron Emission Tomography (PET). organicmystery.compitt.edu PET tracers often contain a positron-emitting radionuclide, such as fluorine-18 (B77423) or carbon-11, incorporated into a biologically active molecule. The synthesis of these tracers starts with a precursor molecule that is then radiolabeled.
Bromoalkynes can serve as precursors for radiolabeling. For instance, the bromine atom can be replaced with a radioisotope. However, the neopentyl bromide structure of this compound presents a significant challenge for direct nucleophilic substitution with radiohalides due to steric hindrance. More plausible would be the use of the alkyne moiety for the attachment of a radiolabeled group. For example, a radiolabeled azide could be "clicked" onto the alkyne.
Recent research has shown that neopentyl glycol structures can be effective scaffolds for labeling with radiohalogens due to their high in vivo stability against dehalogenation. nih.gov This suggests that derivatives of this compound could potentially be explored for such applications.
The following table outlines the general steps in the development of a PET probe, where a compound like this compound could theoretically serve as a precursor:
| Step | Description | Potential Role of this compound |
| 1. Precursor Synthesis | A stable, non-radioactive molecule is synthesized with a functional group suitable for radiolabeling. | The alkyne group can be used for later conjugation with a radiolabeled moiety. |
| 2. Radiolabeling | A positron-emitting isotope is incorporated into the precursor. | A radiolabeled azide could be attached via a click reaction. |
| 3. Purification and Formulation | The radiolabeled tracer is purified and prepared for in vivo use. | Standard chromatographic techniques would be employed. |
| 4. In Vitro and In Vivo Evaluation | The tracer's binding affinity, specificity, and pharmacokinetic properties are assessed. | The properties would depend on the final molecular structure. |
Derivatization for Functional Materials and Polymer Chemistry Research
Terminal alkynes are valuable monomers in the synthesis of functional polymers. organicmystery.com The polymerization of alkynes can lead to conjugated polymers with interesting electronic and optical properties. While the direct polymerization of this compound is not reported, the steric bulk of the neopentyl group would likely influence the polymerization process and the properties of the resulting polymer. researchgate.net
Alternatively, the bifunctional nature of this compound allows for its use in creating more complex polymer architectures. For example, the alkyne could be polymerized, leaving the neopentyl bromide as a pendant group along the polymer chain. This bromide, although sterically hindered, could potentially undergo further chemical modification under specific conditions, allowing for the grafting of other polymer chains or the attachment of functional molecules.
The derivatization of this compound could also lead to the synthesis of monomers for other types of polymerization, such as ring-opening metathesis polymerization (ROMP), if incorporated into a suitable cyclic olefin. nih.gov
Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons within the molecular framework of 5-Bromo-4,4-dimethylpent-1-yne.
Elucidation of ¹H NMR Diagnostic Signatures
The proton NMR (¹H NMR) spectrum of this compound provides key diagnostic signals that confirm its structure. The presence of the terminal alkyne is identified by a proton signal typically observed in the range of δ 2.0–2.5 ppm. The six protons of the two methyl groups are expected to appear as a singlet in the δ 1.2–1.5 ppm region, indicative of their chemical equivalence due to the gem-dimethyl configuration. The methylene (B1212753) protons adjacent to the bromine atom and the quaternary carbon would also produce a distinct signal.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Terminal Alkyne-H | ~2.0–2.5 | Singlet |
| Methyl (CH₃)₂ | ~1.2–1.5 | Singlet |
Comprehensive ¹³C NMR Analysis of Carbon Frameworks
Complementing the proton data, the carbon-13 NMR (¹³C NMR) spectrum provides a definitive map of the carbon skeleton. The sp-hybridized carbons of the alkyne functional group are characteristically found in the δ 70–85 ppm range. The signal for the quaternary carbon, bonded to the two methyl groups and the bromomethyl group, is also a key identifier.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| sp-hybridized carbons | ~70–85 |
| Quaternary carbon | Data not available |
| Methyl carbons | Data not available |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
While specific experimental data for this compound is not widely published, two-dimensional (2D) NMR techniques would be instrumental in confirming the precise structural assignment.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons.
HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the placement of the quaternary carbon and its relationship with the surrounding functional groups.
Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would display characteristic absorption bands that serve as a vibrational fingerprint. A sharp, strong band corresponding to the C≡C triple bond stretch is expected around 2100-2260 cm⁻¹, while the terminal ≡C-H stretch would appear as a sharp peak near 3300 cm⁻¹. The C-Br stretching vibration would be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| Terminal Alkyne (≡C-H) | ~3300 |
| Carbon-Carbon Triple Bond (C≡C) | ~2100-2260 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous validation of the molecular formula of this compound, which is C₇H₁₁Br. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high precision. The experimentally determined monoisotopic mass would be compared to the theoretically calculated mass. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Chromatographic Separation Techniques for Purity Determination and Isolation
Chromatographic methods are indispensable for both the isolation of this compound and the assessment of its purity.
Gas Chromatography (GC) , given the likely volatility of the compound, would be a suitable technique for determining purity. A single, sharp peak on the chromatogram would indicate a high degree of purity.
High-Performance Liquid Chromatography (HPLC) could also be employed, particularly for monitoring reaction progress or for preparative-scale purification. The choice of stationary and mobile phases would be critical to achieving optimal separation from any impurities or starting materials.
The combination of these advanced spectroscopic and chromatographic techniques provides a robust analytical workflow for the unequivocal characterization and purity verification of this compound, ensuring its suitability for further research applications.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography is an exemplary technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer, GC-MS provides unparalleled capabilities for both separation and structural elucidation.
Detailed Research Findings:
A typical GC-MS analysis for this compound would involve its injection into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. Given its structure, a non-polar or mid-polarity column, such as one coated with a polysiloxane stationary phase, would be appropriate. zzgayq.comgcms.cz
The mass spectrometer would then ionize the eluted compound, typically through electron ionization (EI), causing it to fragment in a predictable manner. The resulting mass spectrum serves as a molecular "fingerprint." A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion and any bromine-containing fragments, corresponding to the two stable isotopes of bromine (79Br and 81Br). acs.orglibretexts.orgdocbrown.info This isotopic signature is a powerful tool for confirming the presence of bromine in the molecule.
The fragmentation pattern would likely involve the loss of a bromine radical, as the C-Br bond is relatively weak. docbrown.info Alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the functional group, is also a common fragmentation pathway. miamioh.edu Analysis of these fragments allows for the confirmation of the compound's structure.
Hypothetical GC-MS Parameters and Findings:
Below is an interactive data table summarizing plausible GC-MS conditions and expected results for the analysis of this compound.
| Parameter | Value/Description | Rationale |
| GC System | Agilent 7890B GC coupled to a 5977A MSD | A standard and robust system for routine analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | A common, non-polar column suitable for a wide range of volatile organic compounds. nih.govresearchgate.net |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert and efficient carrier gas for GC-MS. nih.gov |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte. nih.gov |
| Oven Program | Initial temp: 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min | A temperature program designed to separate the target compound from potential impurities with different boiling points. zzgayq.com |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. nih.gov |
| MS Quadrupole Temp | 150 °C | A typical temperature for the mass analyzer. nih.gov |
| Expected Retention Time | ~8.5 minutes | Estimated based on the boiling point and polarity of similar compounds. |
| Expected M/Z values | 174/176 (M+), 95 (M-Br)+ | The characteristic isotopic pattern for the molecular ion and a major fragment resulting from the loss of bromine. docbrown.infomiamioh.edu |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
For the analysis of less volatile impurities or for preparative separation, HPLC is the method of choice. Given the non-polar nature of this compound, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. wjpmr.compharmaknowledgeforum.com
Detailed Research Findings:
In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, typically water with acetonitrile (B52724) or methanol. pharmaknowledgeforum.compharmaguru.co The separation is driven by hydrophobic interactions between the analyte and the stationary phase. nih.govphenomenex.com For a non-polar compound like this compound, a higher proportion of the organic solvent in the mobile phase would be required to elute it from the column in a reasonable time.
A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which would result in poor sensitivity with a standard UV detector. nih.gov To overcome this, derivatization with a UV-active tag could be employed, or alternative detection methods such as mass spectrometry (LC-MS) or an evaporative light scattering detector (ELSD) could be utilized.
Method validation would be a critical step to ensure the reliability of the analytical data. ijarsct.co.inijarsct.co.in This would involve assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Hypothetical HPLC Method Parameters and Validation Data:
The following interactive data table outlines a potential RP-HPLC method for this compound and hypothetical validation results.
| Parameter | Value/Description | Rationale |
| HPLC System | Agilent 1260 Infinity II with a Diode Array Detector | A versatile system allowing for wavelength optimization. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | A high-quality reversed-phase column providing good peak shape for a wide range of compounds. pharmaknowledgeforum.compharmaguru.co |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) | A common mobile phase for the elution of non-polar compounds in RP-HPLC. pharmaknowledgeforum.compharmaguru.co |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 210 nm | A lower wavelength is chosen to maximize the absorbance of the alkyne group. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Expected Retention Time | ~6.2 minutes | Estimated based on the compound's hydrophobicity. |
Hypothetical Method Validation Summary:
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.5% | ≤ 2.0% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
Computational and Theoretical Investigations of 5 Bromo 4,4 Dimethylpent 1 Yne
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations provide fundamental insights into the electronic structure of 5-Bromo-4,4-dimethylpent-1-yne. These calculations, typically performed using methods like Hartree-Fock (HF) or post-Hartree-Fock methods, allow for the determination of molecular orbital (MO) energies and their spatial distributions. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's reactivity.
For this compound, the HOMO is expected to be localized primarily on the carbon-carbon triple bond (the alkyne moiety), which is an electron-rich region. The LUMO, on the other hand, is likely to be associated with the antibonding orbital of the carbon-bromine bond (σ* C-Br). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Due to the lack of specific experimental or computational studies on this compound in the available literature, representative data from computational studies on analogous compounds, such as tert-butylacetylene, are used for illustrative purposes.
| Molecular Orbital | Energy (eV) - Representative | Primary Contribution |
|---|---|---|
| LUMO+1 | +1.2 | σ* C-C |
| LUMO | +0.5 | σ* C-Br |
| HOMO | -9.8 | π C≡C |
| HOMO-1 | -11.2 | σ C-C, σ C-H |
This interactive table provides illustrative data based on calculations for analogous compounds.
The distribution of these orbitals plays a significant role in the molecule's chemical behavior. The high electron density of the HOMO on the alkyne group makes it susceptible to electrophilic attack. Conversely, the LUMO's localization on the C-Br bond indicates that this site is the most likely to accept electrons, for instance, in a nucleophilic substitution reaction.
Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics
Density Functional Theory (DFT) is a powerful computational method for investigating the conformational preferences and energetics of molecules like this compound. Due to the free rotation around the single bonds, this molecule can exist in various conformations. Of particular interest is the rotation around the C4-C5 bond, which dictates the relative orientation of the bulky tert-butyl group and the bromine atom with respect to the alkyne moiety.
DFT calculations can be used to perform a potential energy surface (PES) scan by systematically rotating the dihedral angle of interest and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states for conformational changes.
For this compound, the most stable conformer is expected to be the one where the bulky bromine atom is positioned anti-periplanar to the alkyne group to minimize steric hindrance. Other conformers, such as the gauche conformations where the bromine atom is closer to the alkyne group, would be higher in energy.
Given the absence of direct computational studies on this compound, the following table presents plausible relative energies for different conformers based on studies of structurally similar hindered alkyl halides like 1-bromo-3,3-dimethylbutane.
| Conformer | Dihedral Angle (Br-C5-C4-C3) | Relative Energy (kcal/mol) - Representative |
|---|---|---|
| Anti | 180° | 0.0 |
| Gauche | 60° | 1.5 |
| Eclipsed | 0° | 4.0 |
This interactive table illustrates expected conformational energies based on analogous compounds.
These energetic differences, while seemingly small, can influence the molecule's reactivity and its spectroscopic properties. At room temperature, the molecule will exist as a dynamic equilibrium of these conformers, with the population of each conformer determined by its relative energy according to the Boltzmann distribution.
Reaction Pathway Analysis and Transition State Geometries for Key Transformations
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the reaction pathways and characterizing the geometries of transition states. For this compound, two key transformations are of interest: nucleophilic substitution (SN2) at the carbon bearing the bromine and elimination (E2) reactions.
The steric hindrance imposed by the neopentyl-like structure is expected to significantly impact the rates of these reactions. In an SN2 reaction, the nucleophile must approach the carbon atom from the side opposite to the leaving group (bromine). The bulky dimethyl groups on the adjacent carbon create substantial steric hindrance, making this backside attack difficult. ic.ac.uk Computational studies on the analogous neopentyl bromide have shown a high activation energy barrier for the SN2 reaction, confirming its slow rate. ic.ac.uk
The following table provides representative activation energies for SN2 and E2 reactions of a sterically hindered alkyl bromide, analogous to this compound, calculated using DFT.
| Reaction | Transition State Geometry | Activation Energy (kcal/mol) - Representative |
|---|---|---|
| SN2 | Trigonal bipyramidal | ~35 |
| E2 | Anti-periplanar | ~30 |
This interactive table presents plausible activation energies based on computational studies of analogous systems.
The calculated transition state geometries reveal the atomic arrangements at the peak of the energy barrier. For the SN2 reaction, the transition state would feature a pentacoordinate carbon atom with the nucleophile and the bromine atom in apical positions. For the E2 reaction, the transition state would show the simultaneous breaking of the C-H and C-Br bonds and the formation of the C=C double bond.
Predictive Modeling of Reactivity, Selectivity, and Spectroscopic Parameters
Computational models can be used to predict various properties of this compound, including its reactivity, selectivity in different reactions, and its spectroscopic signatures.
Reactivity and Selectivity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reactivity of alkyl halides in various reactions. nih.govacs.org These models correlate structural or quantum chemical descriptors (such as steric parameters, electronic properties, or bond dissociation energies) with experimentally observed reaction rates. For this compound, such models would likely predict a low reactivity in SN2 reactions due to steric hindrance and a preference for elimination reactions under strongly basic conditions.
Spectroscopic Parameters: DFT calculations are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. gaussian.com These predictions can be invaluable for confirming the structure of a newly synthesized compound or for assigning signals in complex spectra.
The following table shows representative predicted 13C NMR chemical shifts for a molecule with a similar carbon skeleton, 1-bromo-3,3-dimethylbutane, which can serve as an estimate for this compound.
| Carbon Atom | Predicted 13C Chemical Shift (ppm) - Representative |
|---|---|
| C1 (≡CH) | ~85 |
| C2 (C≡) | ~70 |
| C3 (CH2) | ~45 |
| C4 (C(CH3)2) | ~35 |
| C5 (CH2Br) | ~40 |
| C6, C7 (CH3) | ~30 |
This interactive table provides estimated 13C NMR chemical shifts based on calculations for analogous structures.
It is important to note that the accuracy of these predictions depends on the level of theory and the basis set used in the calculations. By comparing the predicted spectrum with the experimental one, chemists can gain confidence in their structural assignments. Furthermore, computational methods can also predict other spectroscopic properties, such as infrared vibrational frequencies and electronic absorption spectra, providing a comprehensive theoretical characterization of the molecule. researchgate.net
Future Prospects and Emerging Research Frontiers for 5 Bromo 4,4 Dimethylpent 1 Yne Chemistry
Development of Sustainable and Eco-Friendly Synthetic Protocols
Future research will likely focus on developing greener synthetic methodologies involving 5-bromo-4,4-dimethylpent-1-yne, aligning with the growing demand for environmentally benign chemical processes. Key areas of exploration will include the use of sustainable solvents, the development of catalyst-free reactions, and the implementation of energy-efficient reaction conditions.
Key Research Directions:
Solvent Selection: Investigating the use of bio-based solvents, supercritical fluids, or aqueous reaction media to replace traditional volatile organic compounds (VOCs).
Catalyst-Free Couplings: Exploring the potential for thermal or photochemical activation to induce carbon-carbon bond formation without the need for heavy metal catalysts.
Energy Efficiency: The application of microwave or ultrasonic irradiation to accelerate reaction times and reduce energy consumption in derivatization reactions involving this compound.
An illustrative example of a potential sustainable protocol could be a solvent-free Sonogashira coupling reaction, a cornerstone of alkyne chemistry.
| Feature | Traditional Protocol | Potential Sustainable Protocol |
| Solvent | Toluene, THF, DMF | None or bio-derived solvent (e.g., Cyrene) |
| Catalyst | Palladium/Copper | Nanoparticle catalyst, or catalyst-free (thermal) |
| Energy Source | Conventional heating | Microwave irradiation |
| Waste | Organic solvents, metal residues | Minimal waste, recyclable catalyst |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of innovative catalytic systems is paramount to harnessing the full synthetic utility of this compound. Research in this area will likely target catalysts that can overcome the steric hindrance imposed by the neopentyl group and offer high levels of regio- and stereoselectivity.
Potential Catalytic Systems:
N-Heterocyclic Carbene (NHC) Ligands: The use of sterically tunable NHC ligands in transition metal catalysis could provide the necessary steric and electronic properties to facilitate reactions at the hindered neopentyl center. nih.gov
Photoredox Catalysis: Visible-light-mediated catalysis offers a mild and efficient alternative to traditional thermal methods, potentially enabling novel transformations of this compound under ambient conditions.
Dual Catalysis: The combination of two distinct catalytic cycles, such as a transition metal catalyst and an organocatalyst, could unlock unprecedented reactivity and allow for the construction of complex molecular architectures from this simple starting material.
The table below outlines potential catalytic reactions and the advantages that novel systems could offer.
| Reaction Type | Conventional Catalyst | Novel Catalytic System | Potential Advantages |
| Cross-Coupling | Pd(PPh₃)₄/CuI | Palladium with a sterically demanding NHC ligand | Improved yields, tolerance of functional groups |
| Cycloaddition | Ru-based catalysts | Photoredox catalyst | Milder reaction conditions, novel product scaffolds |
| Functionalization | Strong bases/electrophiles | Dual catalytic system | Access to previously unattainable derivatives |
Integration into Automated Synthesis and Flow Chemistry Platforms
The integration of this compound into automated synthesis and flow chemistry platforms represents a significant frontier for accelerating discovery and process optimization. The well-defined reactivity of the alkyne and bromide functionalities makes it an ideal candidate for such technologies.
Advantages of Automation and Flow Chemistry:
High-Throughput Screening: Automated platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and coupling partners to identify optimal synthetic routes.
Improved Safety and Scalability: Flow chemistry offers precise control over reaction parameters, enabling the safe handling of reactive intermediates and facilitating seamless scaling from laboratory to production quantities.
On-Demand Synthesis: The ability to generate derivatives of this compound in a continuous and automated fashion will allow for the rapid generation of compound libraries for biological screening and materials science applications.
A hypothetical automated workflow for the derivatization of this compound is presented below.
| Step | Process | Technology | Outcome |
| 1 | Reagent Preparation | Automated liquid handler | Precise dispensing of reactants and catalysts |
| 2 | Reaction | Flow reactor with online monitoring | Controlled reaction with real-time data acquisition |
| 3 | Work-up and Purification | Automated purification system | Isolation of the desired product in high purity |
| 4 | Analysis | Integrated analytical instrumentation | Characterization and quality control of the final compound |
Discovery of Unprecedented Reactivity Modes and Chemical Transformations
Beyond its established roles in cross-coupling and cycloaddition reactions, future research may uncover novel reactivity modes for this compound. The interplay between the sterically encumbered neopentyl group, the terminal alkyne, and the bromine atom could lead to unexpected and synthetically valuable transformations. acs.orgacs.org
Emerging Research Areas:
C-H Activation: The development of catalytic systems capable of selectively activating the C-H bonds of the neopentyl group could open up new avenues for the functionalization of this sterically hindered moiety.
Radical Chemistry: Investigating the behavior of this compound under radical conditions could lead to the discovery of novel cyclization and addition reactions.
Mechanistic Studies: Detailed mechanistic investigations using advanced spectroscopic and computational techniques will be crucial for understanding the unique reactivity of this compound and for the rational design of new chemical transformations.
The exploration of these frontiers will undoubtedly expand the synthetic chemist's toolbox and solidify the position of this compound as a valuable building block in modern organic synthesis.
Q & A
Q. How can researchers optimize the synthesis of 5-Bromo-4,4-dimethylpent-1-yne using organophosphorus reagents?
Methodological Answer: Optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and stoichiometry of organophosphorus reagents. For example, using a polar aprotic solvent (e.g., THF) at 60–80°C with 1.2 equivalents of the reagent can enhance yield. Monitoring progress via thin-layer chromatography (TLC) and isolating intermediates via column chromatography ensures purity. Reaction mechanisms may involve nucleophilic substitution at the brominated carbon, supported by kinetic studies .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: H NMR confirms the presence of the terminal alkyne proton (δ ~2.0–2.5 ppm) and methyl groups (δ ~1.2–1.5 ppm). C NMR identifies the sp-hybridized carbon (δ ~70–85 ppm) and quaternary carbons.
- IR Spectroscopy: A sharp absorption band at ~3300 cm (C≡C-H stretch) and ~2100 cm (C≡C stretch) are diagnostic.
Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. How to validate an HPLC method for detecting impurities in this compound?
Methodological Answer: Validate parameters include:
- Forced Degradation Studies: Expose the compound to heat (50°C for 1 hour), UV light (24 hours), and acid/base stress (1M HCl/NaOH) to assess stability.
- Peak Purity: Use photodiode array (PDA) detectors to confirm no co-elution of impurities.
- Linearity and Precision: Calibrate with spiked impurity standards (e.g., 5-Bromo-4,7-phenanthroline) and calculate relative standard deviation (RSD) for repeatability.
| Stress Condition | Duration | Degradation Observed | Peak Purity |
|---|---|---|---|
| Heat (50°C) | 1 hour | Minimal | >99% |
| UV Light | 24 hours | Minimal | >99% |
| Acid (1M HCl) | 24 hours | Minimal | >99% |
| Base (1M NaOH) | 4 hours | Minimal | >99% |
Reference: .
Advanced Research Questions
Q. How to achieve high enantioselectivity in reactions involving this compound?
Methodological Answer: Use chiral ligands (e.g., BINOL-derived phosphoramidites) in palladium-catalyzed cross-coupling reactions. Optimize reaction conditions (e.g., low temperature, inert atmosphere) to suppress racemization. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). For example, coupling with RLi reagents can achieve >99.5% ee and diastereoselectivity (dl/meso >95/5) under controlled conditions .
Q. How to resolve contradictions between spectral data and bioassay results for this compound derivatives?
Methodological Answer: Apply iterative data triangulation:
- Statistical Analysis: Use Kolmogorov-Smirnov tests to verify data distribution and Mann-Whitney U-tests for non-parametric comparisons.
- Spectral Reanalysis: Check for solvent artifacts or baseline noise in NMR/IR.
- Bioassay Reproducibility: Conduct dose-response curves in triplicate and calculate IC values with 95% confidence intervals.
Correlate discrepancies with structural analogs (e.g., brominated aromatic systems) to identify confounding functional groups .
Q. What mechanistic insights explain the reactivity of this compound with organophosphorus reagents?
Methodological Answer: Mechanistic studies using isotopic labeling (e.g., O in phosphoryl groups) and computational DFT simulations reveal a two-step process:
Nucleophilic Attack: The alkyne’s bromine acts as a leaving group, enabling substitution by the phosphorus nucleophile.
Rearrangement: A [2,3]-sigmatropic shift stabilizes the intermediate, confirmed by trapping experiments with radical scavengers. Kinetic isotope effects (KIEs) further validate the transition state .
Q. How to identify and quantify trace impurities like 5-Bromo-4,7-phenanthroline in synthetic batches?
Methodological Answer:
- LC-MS/MS: Use multiple reaction monitoring (MRM) to target specific m/z transitions (e.g., 265 → 191 for 5-Bromo-4,7-phenanthroline).
- Limit of Detection (LOD): Determine via serial dilution until signal-to-noise ratio (S/N) ≥ 3.
- Quantitation: Compare peak areas against a calibration curve (1–100 ng/mL range) with R > 0.995. Confirm identity via high-resolution MS/MS fragmentation patterns .
Q. How to design bioactivity assays targeting this compound’s interaction with cellular pathways?
Methodological Answer:
- Target Selection: Prioritize pathways (e.g., oxidative stress) based on structural analogs (e.g., brominated aromatics with ROS-scavenging activity).
- Cell-Based Assays: Use HEK-293 or HeLa cells with luciferase reporters to measure pathway modulation.
- Dose-Response Analysis: Treat cells with 0.1–100 µM compound and calculate EC using nonlinear regression. Validate with siRNA knockdowns of suspected targets .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
